molecular formula C6H13NO2 B2401296 2-(Dimethylamino)-2-methylpropanoic acid CAS No. 220022-94-6; 6458-06-6

2-(Dimethylamino)-2-methylpropanoic acid

Cat. No.: B2401296
CAS No.: 220022-94-6; 6458-06-6
M. Wt: 131.175
InChI Key: NTWMEKOIKAVWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Amine-Functionalized Carboxylic Acids

2-(Dimethylamino)-2-methylpropanoic acid belongs to a broad class of molecules known as amine-functionalized carboxylic acids. These are bifunctional compounds containing at least one amine group and one carboxyl group. The most well-known members of this class are the alpha-amino acids, which are the fundamental building blocks of proteins.

However, this compound possesses distinct structural features that set it apart from the 20 common proteinogenic amino acids. It is classified as a non-proteinogenic, α,α-disubstituted α-amino acid. researchgate.net This classification is based on two key aspects of its structure:

Tertiary Amine: The nitrogen atom is bonded to three carbon atoms (the alpha-carbon and two methyl groups), making it a tertiary amine. This is in contrast to proteinogenic amino acids, which feature a primary amine group.

α,α-Disubstitution: The alpha-carbon (the carbon atom adjacent to the carboxyl group) is bonded to two methyl groups, replacing the hydrogen atom and side chain found in standard amino acids. researchgate.net

This α,α-disubstitution introduces significant steric hindrance around the alpha-carbon. bioengineer.orgnih.gov This steric bulk is a critical feature that profoundly influences the molecule's chemical reactivity and the conformational properties of larger molecules, such as peptides, into which it might be incorporated. researchgate.netacs.org The reaction between a carboxylic acid and a tertiary amine is typically a straightforward acid-base reaction, resulting in the formation of a carboxylate anion and an ammonium (B1175870) cation. vaia.com

Significance in Contemporary Chemical Research Paradigms

The primary significance of this compound in contemporary chemical research lies in its identity as a sterically hindered, unnatural amino acid. This structural motif is of considerable interest in the fields of peptide chemistry, medicinal chemistry, and drug discovery. rsc.orgnih.govresearchgate.net

The incorporation of α,α-disubstituted amino acids into peptide chains is a key strategy for creating peptidomimetics with enhanced properties. nih.gov These modifications are sought after for several reasons:

Conformational Constraint: The steric bulk of the two alpha-substituents restricts the rotational freedom of the peptide backbone, leading to more defined and stable secondary structures. researchgate.netacs.org

Enhanced Stability: Peptides containing these unnatural residues often exhibit increased resistance to enzymatic degradation by proteases, which can improve their bioavailability and pharmacokinetic profiles in therapeutic applications. bioengineer.orgacs.org

Consequently, compounds like this compound are valuable as building blocks in synthetic organic chemistry. clearsynth.com A major focus of current research is the development of efficient synthetic methodologies to overcome the challenges associated with forming peptide bonds involving such sterically hindered amino acids. bioengineer.orgnih.govresearchgate.net The synthesis of peptides containing these units often requires specialized coupling reagents and conditions to achieve reasonable yields. researchgate.net The ability to incorporate these unique structural units allows for the rational design of novel peptides and proteins with tailored biological activities and stabilities, making them important tools in the development of next-generation therapeutics. bioengineer.orgrsc.org

Beyond peptide synthesis, the compound has also been investigated for more niche applications, such as a solvent in vapor phase systems, due to its specific thermal decomposition properties. biosynth.com It has been noted to decompose at temperatures between 220°C and 260°C. biosynth.com

Synthetic Methodologies and Strategies for this compound

The synthesis of this compound, a methylated amino acid derivative, can be approached through various chemical strategies. These methods range from classical organic reactions to more advanced techniques adapted from peptide and process chemistry. The selection of a synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWMEKOIKAVWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214833
Record name Trimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-06-6
Record name Trimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Reaction Mechanisms of 2 Dimethylamino 2 Methylpropanoic Acid and Its Derivatives

Fundamental Reaction Pathways

The fundamental reactivity of 2-(Dimethylamino)-2-methylpropanoic acid includes oxidation at the nitrogen center, reduction of the carboxyl group, and substitution reactions at both functional moieties.

The tertiary amine functionality of this compound is susceptible to oxidation. Common oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA), can convert the nucleophilic nitrogen atom into a tertiary amine N-oxide. This transformation is a well-established reaction for tertiary amines.

The primary oxidized product is this compound N-oxide. In this molecule, the nitrogen atom bears a positive formal charge, and the oxygen atom is negatively charged. The formation of the N-oxide significantly alters the electronic properties and reactivity of the molecule, making the N-methyl groups susceptible to further reactions and enabling specific types of elimination reactions.

Further oxidation or different reaction conditions, particularly involving enzymatic systems like cytochrome P450, could potentially lead to N-demethylation, yielding 2-(methylamino)-2-methylpropanoic acid and formaldehyde. This pathway is common in the metabolism of N,N-dimethylated compounds.

Table 1: Potential Oxidation Reactions and Products

Oxidizing AgentSubstrateMajor ProductReaction Type
Hydrogen Peroxide (H₂O₂)This compoundThis compound N-oxideN-Oxidation
m-CPBAThis compoundThis compound N-oxideN-Oxidation
Cytochrome P450 enzymesThis compound2-(Methylamino)-2-methylpropanoic acidOxidative N-Demethylation

The carboxylic acid group of this compound can be reduced to a primary alcohol. Due to the relative stability of carboxylic acids, this transformation requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards carboxylic acids. wikipedia.orgchemguide.co.uk

The reaction proceeds via the formation of a complex aluminum salt intermediate. The first step involves an acid-base reaction where the acidic proton of the carboxyl group reacts with a hydride ion from LiAlH₄ to release hydrogen gas. quora.com Subsequent addition of hydride to the carbonyl carbon leads to the reduction. An aqueous workup is then required to hydrolyze the aluminum-alkoxide complex and liberate the final product, 2-(dimethylamino)-2-methylpropan-1-ol.

Table 2: Reduction of Carboxyl Functionality

Reducing AgentSolventProductComments
Lithium Aluminum Hydride (LiAlH₄)Dry diethyl ether or THF2-(Dimethylamino)-2-methylpropan-1-olA powerful reducing agent necessary for converting carboxylic acids to alcohols. masterorganicchemistry.combyjus.com Reaction requires anhydrous conditions and a subsequent aqueous workup.

Both the tertiary amine and the carboxylic acid groups can undergo substitution reactions, although their reactivity profiles are distinct.

Amine Functionality: As a tertiary amine, the nitrogen atom is nucleophilic and can react with electrophiles. A characteristic reaction is quaternization, where the amine reacts with an alkyl halide (e.g., methyl iodide, CH₃I) to form a quaternary ammonium (B1175870) salt. In this case, reaction with methyl iodide would yield a trimethylammonium iodide derivative. This reaction proceeds via an Sₙ2 mechanism.

Carboxyl Functionality: The carboxylic acid can be converted into a variety of derivatives through nucleophilic acyl substitution.

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) replaces the -OH group with a chlorine atom, forming the highly reactive acyl chloride, 2-(dimethylamino)-2-methylpropanoyl chloride.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This typically requires activation of the carboxyl group, for instance, by converting it to an acyl chloride first, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Mechanistic Investigations of Complex Transformations

More complex reactions involving this compound often feature intramolecular processes and specific mechanistic pathways influenced by the interplay between its functional groups.

Upon heating, certain amino acid derivatives can undergo elimination reactions. For this compound, a plausible pathway involves the thermal decomposition of its N-oxide derivative, a process known as the Cope elimination. masterorganicchemistry.com

This reaction is a type of syn-elimination that proceeds through a cyclic, five-membered transition state. wikipedia.org The process is initiated by the oxidation of the tertiary amine to the corresponding N-oxide, as described in section 3.1.1. When heated, typically above 100°C, the N-oxide acts as its own base. The negatively charged oxygen atom abstracts a proton from one of the α-carbon's methyl groups. This initiates a concerted electronic rearrangement: the C-H bond breaks, a C=C double bond forms, and the C-N bond cleaves, leading to decarboxylation.

The expected products of this intramolecular decarboxylative elimination would be 2-methyl-1-propene (isobutylene), dimethylhydroxylamine, and carbon dioxide. The steric hindrance around the α-carbon may favor this type of intramolecular elimination over intermolecular reactions. Studies on the thermal decomposition of other amino acids have shown that products can include water, ammonia, and carbon dioxide, though the unique structure here points towards a Cope-type mechanism as a likely pathway. researchgate.netresearchgate.netnih.gov

Esterification of the carboxyl group is a key transformation. The mechanism depends on the reaction conditions.

Fischer Esterification: Under acidic conditions (e.g., using a catalytic amount of sulfuric acid) in the presence of an alcohol (R'OH), the compound undergoes Fischer esterification. The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.

A key consideration for this substrate is that the tertiary amine is basic and will also be protonated under the strongly acidic conditions. This creates a cationic ammonium group, which can exert an electron-withdrawing inductive effect, potentially slowing the rate of esterification compared to a non-amino carboxylic acid.

Acylation using Acyl Halides or Anhydrides: An alternative route involves converting the carboxylic acid to an acyl chloride (as in 3.1.3) followed by reaction with an alcohol. A more direct method for sterically hindered substrates involves using an acid anhydride (B1165640) with a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP). utrgv.eduorganic-chemistry.org The DMAP catalyst reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. This method is often preferred for its mild conditions and high efficiency.

Regioselectivity is not a concern for simple esterification of this compound as there is only one carboxyl group.

Amination and Acylation Reaction Dynamics of this compound and its Derivatives

The chemical behavior of this compound and its derivatives in amination and acylation reactions is governed by the interplay of its constituent functional groups: a carboxylic acid, a tertiary amine, and a sterically hindered quaternary carbon center. These features dictate the reaction pathways and conditions required for efficient transformation.

Amination Reaction Dynamics

Amination of this compound to form its corresponding amides can be achieved through several synthetic routes, primarily involving the direct condensation with an amine or via an activated carboxylic acid intermediate.

Direct Amidation:

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that eliminates a molecule of water. google.com This process is typically thermodynamically unfavorable at room temperature and often requires elevated temperatures to proceed. google.com For a sterically hindered acid like this compound, these conditions can be even more demanding. The reaction is generally carried out by heating the carboxylic acid with the amine, often in a sealed vessel to prevent the escape of volatile reactants and to build pressure, which can facilitate the removal of water as the reaction progresses. sigmaaldrich.com

The mechanism involves the initial formation of an ammonium-carboxylate salt, which upon heating, dehydrates to form the amide. The presence of the tertiary amino group in this compound can potentially complicate this process due to its basicity, but under the forcing conditions of high heat, the amide formation can be driven to completion.

Amidation via Activated Intermediates:

A more common and generally milder approach to amidation involves the activation of the carboxylic acid group. beilstein-journals.org This is particularly useful for sterically hindered substrates or when sensitive functional groups are present. A common method is the conversion of the carboxylic acid to an acyl chloride.

The formation of the acyl chloride, 2-(dimethylamino)-2-methylpropanoyl chloride, can be accomplished by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The mechanism of this transformation involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is converted into a better leaving group. nih.gov

Once formed, the acyl chloride is a highly reactive electrophile. It readily reacts with primary or secondary amines in a nucleophilic addition-elimination reaction to yield the corresponding amide. docbrown.infochemguide.co.uk This reaction is typically rapid and efficient at room temperature. commonorganicchemistry.com An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrochloric acid byproduct that is formed. chemguide.co.uk

The general mechanism for the reaction of an acyl chloride with an amine proceeds through a tetrahedral intermediate. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. Subsequently, the carbonyl double bond reforms with the expulsion of the chloride leaving group, followed by deprotonation of the nitrogen to yield the stable amide. docbrown.info

Representative Data for Amidation Reactions:

The following tables present representative data for amidation reactions of carboxylic acids, illustrating typical reaction conditions and outcomes.

Interactive Table 1: Direct Thermal Amidation of a Carboxylic Acid
Carboxylic AcidAmineTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)
Stearic AcidDimethylaminopropylamine140-150Not specified3High
Decanoic AcidDimethylaminopropylamine180754>98
Fatty AcidDiamine150-300100-425Not specified85-95 (conversion)

Note: This data is representative of general direct amidation reactions and not specific to this compound. google.comsigmaaldrich.com

Interactive Table 2: Amidation via Acyl Chloride Intermediate
Carboxylic Acid DerivativeAmineBaseSolventTemperature (°C)Reaction TimeYield (%)
Ethanoyl chlorideEthylamineExcess AmineConcentrated solutionColdNot specifiedHigh
General Acyl ChloridePrimary/Secondary AmineTriethylamineDichloromethaneRoom TemperatureNot specifiedGeneral
Benzoyl ChlorideAnilinePyridineNot specifiedNot specifiedNot specifiedHigh

Note: This data is representative of general amidation reactions via acyl chlorides and not specific to 2-(Dimethylamino)-2-methylpropanoyl chloride. commonorganicchemistry.comchemguide.co.uk

Acylation Reaction Dynamics

Acylation reactions involving derivatives of this compound, such as its acyl chloride or anhydride, are characteristic examples of nucleophilic acyl substitution. These activated derivatives serve as potent acylating agents for a variety of nucleophiles.

Mechanism of Acylation:

The general mechanism for acylation with an acyl chloride or anhydride involves the nucleophilic attack on the carbonyl carbon. ajchem-a.com For instance, in the reaction with an alcohol to form an ester, the oxygen of the alcohol acts as the nucleophile. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group (chloride or carboxylate) to regenerate the carbonyl group and form the final acylated product. utrgv.edu

In Friedel-Crafts acylation, an acyl chloride or anhydride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation. saskoer.ca

The steric hindrance around the carbonyl group in derivatives of this compound might influence the rate of acylation, potentially requiring more forcing conditions or the use of highly reactive nucleophiles.

Representative Data for Acylation Reactions:

The following table provides representative conditions for acylation reactions.

Interactive Table 3: Friedel-Crafts Acylation
Aromatic SubstrateAcylating AgentCatalystSolventTemperatureProduct
AnisolePropionyl chlorideAlCl₃DichloromethaneIce bath to RT4'-Methoxypropiophenone
BenzeneBenzoyl chlorideAlCl₃Not specifiedNot specifiedBenzophenone
BenzeneAcetic anhydrideAlCl₃Not specifiedNot specifiedAcetophenone

Note: This data is representative of general Friedel-Crafts acylation reactions and not specific to derivatives of this compound. sigmaaldrich.comlibretexts.org

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block and Auxiliary Precursor

The transformation of 2-(Dimethylamino)-2-methylpropanoic acid into chiral auxiliaries and building blocks is a cornerstone of its application in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product.

While direct and extensively documented examples of chiral auxiliaries derived specifically from this compound in enantioselective synthesis are not widespread in readily available literature, the principles of their potential application can be understood from the broader context of chiral amino acid-derived auxiliaries. The structural motif of an α,α-disubstituted amino acid provides a rigid scaffold that, once resolved into its enantiomers or derivatized with a chiral entity, can effectively shield one face of a reactive intermediate.

For instance, a hypothetical chiral oxazolidinone auxiliary derived from an enantiomer of a 2-(amino)-2-methylpropanoic acid derivative could be employed in asymmetric aldol (B89426) reactions. The bulky gem-dimethyl group would create a sterically demanding environment, forcing the approach of an electrophile from a specific trajectory, thus leading to the formation of one diastereomer in excess. The following table illustrates the potential of such auxiliaries in achieving high levels of stereocontrol.

Reaction TypeElectrophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Asymmetric AldolBenzaldehyde>95:5>98%
Asymmetric AlkylationBenzyl bromide>90:10>95%
Asymmetric Diels-AlderMethyl acrylate>98:2>99%
This is a representative table based on the performance of similar chiral auxiliaries and illustrates the potential of derivatives of this compound.

Functionalized derivatives of this compound can also be instrumental in guiding diastereoselective reactions. In such reactions, the goal is to control the formation of a specific diastereomer of a product that contains multiple stereocenters. By incorporating a chiral derivative of the amino acid into one of the reactants, its inherent stereochemistry can influence the formation of new stereocenters in a predictable manner.

For example, a peptide coupling reaction between a chiral amine derived from this compound and a racemic carboxylic acid could proceed with kinetic resolution, where one enantiomer of the acid reacts faster than the other, leading to an enrichment of one diastereomer of the resulting amide.

Utilization in Catalysis and Ligand Design

The development of chiral ligands for asymmetric catalysis is a field of intense research. rrscientific.com Chiral ligands coordinate to a metal center to create a chiral catalyst that can promote a chemical reaction to produce a chiral product with high enantioselectivity. The modular nature of this compound makes it an attractive starting point for the synthesis of novel ligand architectures.

The amino and carboxylic acid functionalities of this compound provide convenient handles for the introduction of other coordinating groups, such as phosphines, oxazolines, or pyridines. The gem-dimethyl group can impart conformational rigidity to the resulting ligand, which is often crucial for achieving high levels of stereocontrol in catalytic reactions.

For instance, a bidentate P,N-ligand could be synthesized by converting the carboxylic acid to an amide with a chiral amino alcohol, followed by the introduction of a phosphine (B1218219) group. Such ligands have shown great promise in a variety of metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. The following table showcases the performance of a hypothetical chiral ligand derived from this amino acid in a representative asymmetric reaction.

ReactionMetalLigand TypeEnantiomeric Excess (e.e.)
Asymmetric Hydrogenation of Methyl AcetoacetateRutheniumChiral P,N-Ligand>99%
Asymmetric Allylic AlkylationPalladiumChiral P,N-Ligandup to 98%
This table illustrates the potential catalytic performance of ligands derived from this compound based on analogous systems.

Derivatives of this compound can also be employed as chiral catalysts in nucleophilic acyl transfer reactions. In these reactions, an acyl group is transferred from a donor to an acceptor molecule. A chiral catalyst can differentiate between the enantiomers of a racemic substrate, leading to a kinetic resolution where one enantiomer is acylated much faster than the other. This process allows for the separation of enantiomers and the synthesis of enantioenriched compounds.

Chiral 4-(dimethylamino)pyridine (DMAP) analogues are a well-known class of nucleophilic catalysts. A chiral DMAP derivative incorporating a stereogenic center derived from this compound could potentially be an effective catalyst for the kinetic resolution of racemic alcohols or amines through enantioselective acylation.

Intermediate in Complex Molecule Construction

Beyond its role in asymmetric catalysis, this compound and its derivatives can serve as valuable intermediates in the synthesis of complex, biologically active molecules. The unique structural features of this amino acid, particularly the quaternary carbon center, can be found in the core of various natural products and pharmaceutical agents.

While specific, publicly documented total syntheses that explicitly feature this compound as a key intermediate are not readily found, its potential as a building block is evident. For example, its incorporation into a peptide backbone could be used to introduce a sterically hindered and conformationally constrained residue, which can be crucial for modulating the biological activity of a peptide. Furthermore, the dimethylamino group can serve as a synthetic handle for further functionalization or as a key pharmacophoric element.

Precursor in Pharmaceutical Synthesis and Prodrug Design Strategies

While direct incorporation of this compound into non-radioactive pharmaceutical agents is not extensively documented in publicly available research, its structural motif is of significant interest in medicinal chemistry. The gem-dimethyl group can impart steric hindrance, potentially influencing the metabolic stability and pharmacokinetic profile of a drug molecule. The tertiary amine functionality offers a site for salt formation to enhance solubility or for derivatization in prodrug strategies.

Prodrug design aims to overcome undesirable properties of a parent drug, such as poor solubility, instability, or lack of target specificity. Amino acids are frequently employed as promoieties to improve the absorption and distribution of drugs. Although specific examples of prodrugs directly synthesized from this compound are not readily found in the literature, the principles of prodrug design suggest its potential utility. For instance, the carboxylic acid group of this compound could be esterified with a hydroxyl-containing drug, or its amino group could form an amide linkage with a carboxyl-containing drug. Such modifications can alter the physicochemical properties of the parent drug, potentially leading to improved oral bioavailability and targeted delivery.

Synthesis of Specialized Chemical Entities (e.g., Positron Emission Tomography (PET) Probes)

A significant application of this compound lies in the synthesis of its derivatives as specialized probes for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive diagnostic imaging technique that utilizes radiotracers to visualize and quantify physiological processes at the molecular level. Amino acid-based PET probes are of particular interest in oncology as many tumors exhibit upregulated amino acid transport to support their rapid growth and proliferation.

One of the most prominent examples is the synthesis of α-[N-methyl-¹¹C]-methylaminoisobutyric acid ([¹¹C]MeAIB), a radiolabeled analog of this compound. [¹¹C]MeAIB has been investigated as a PET tracer for imaging various malignancies, including chest and brain tumors. Clinical studies have demonstrated its utility in differentiating malignant from benign lesions, often with higher specificity than the more commonly used PET tracer, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose), especially in cases of inflammation.

Furthermore, fluorinated analogs of this compound have been developed as PET radioligands. For instance, (R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) have been synthesized and evaluated for brain tumor imaging. These probes are designed to be substrates for specific amino acid transport systems that are overexpressed in cancer cells. Research has shown that these fluorinated derivatives can be synthesized in good radiochemical yields and exhibit high tumor-to-normal brain ratios in preclinical models, making them promising candidates for clinical translation.

The synthesis of these PET probes typically involves the preparation of a suitable precursor molecule derived from this compound, which is then subjected to a radiolabeling reaction with either Carbon-11 or Fluorine-18.

Below is a table summarizing key information about PET probes derived from this compound:

PET ProbeIsotopeTarget ApplicationKey Findings
α-[N-methyl-¹¹C]-methylaminoisobutyric acid ([¹¹C]MeAIB)¹¹CChest and brain tumor imagingHigher specificity than [¹⁸F]FDG in differentiating malignant from benign lesions, particularly in inflammatory conditions.
(R)- and (S)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP)¹⁸FBrain tumor imagingHigh tumor-to-normal brain ratios in preclinical studies, indicating potential for effective tumor visualization.

Formation of Advanced Materials Precursors and Specialty Chemicals

The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine, makes it a candidate as a monomer or a precursor for the synthesis of functional polymers and specialty chemicals. While its direct large-scale application in this area is not as well-documented as its use in PET probe synthesis, related compounds and general principles of polymer chemistry suggest its potential.

Derivatives of this compound, particularly its esters with polymerizable alcohols like 2-hydroxyethyl acrylate, can serve as functional monomers in the production of acrylic polymers. The resulting polymers would incorporate the dimethylamino group as a pendant functionality. The presence of this tertiary amine group can impart pH-responsiveness to the polymer, making it suitable for applications such as smart hydrogels, drug delivery systems, and coatings. For example, at low pH, the amine groups would be protonated, leading to polymer swelling, while at higher pH, the polymer would be more hydrophobic.

The reaction of this compound with other monomers can lead to the formation of copolymers with tailored properties for use in adhesives and coatings. The amine functionality can enhance adhesion to various substrates through hydrogen bonding or acid-base interactions.

While specific industrial-scale production of advanced materials using this compound as a primary precursor is not widely reported, its potential as a building block for functional polymers and specialty chemicals remains an area for further exploration in materials science research. Its use as a solvent and an additive in applications like waterproofing also points to its utility in the formulation of specialty chemical products. ontosight.ai

Role in Polymer Science and Engineering

Monomer in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) methods are indispensable for creating well-defined polymers with predictable molecular weights, low polydispersity, and complex architectures. Derivatives of 2-(Dimethylamino)-2-methylpropanoic acid, most notably DMAEMA, are widely employed as monomers in these techniques.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the synthesis of polymers with complex architectures and functionalities. rsc.org DMAEMA is frequently polymerized via RAFT to produce well-defined homopolymers and block copolymers. researchgate.net The polymerization is typically initiated by a radical source, and the control over the process is achieved through a chain transfer agent (CTA), often a thiocarbonylthio compound. rsc.org

For instance, homopolymers of DMAEMA have been synthesized in aqueous media using 4,4'-azobis(4-cyanopentanoic acid) as a water-soluble initiator and 4-cyanopentanoic acid dithiobenzoate as a CTA, resulting in polymers with narrow molecular weight distributions. mdpi.com Furthermore, a derivative of the parent compound, 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), is utilized as a RAFT agent in the synthesis of block copolymers. nih.gov

The synthesis of block copolymers using DMAEMA is a common application of RAFT polymerization. For example, diblock copolymers of poly(2-(dimethyl amino)ethyl methacrylate) and poly(2-hydroxyethyl methacrylate) (pDMAEMA-block-pHEMA) have been synthesized via RAFT polymerization. researchgate.net Similarly, block and statistical copolymers of DMAEMA and 2-(diisopropylamino) ethyl methacrylate (B99206) have been successfully synthesized using this technique. acs.org These polymers can be further modified to create polyelectrolytes and polyampholytes with novel solution properties. acs.org

The versatility of RAFT polymerization also allows for the creation of more complex architectures. For example, multi-stimuli-responsive water-soluble hyperbranched polymers have been prepared via RAFT self-condensing vinyl polymerization using DMAEMA and a chain transfer monomer derived from 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique used for the synthesis of well-defined polymers. sigmaaldrich.com DMAEMA is readily polymerized by ATRP to create polymers with controlled molecular weights and low polydispersities. sigmaaldrich.com The polymerization is typically catalyzed by a transition metal complex, which reversibly activates and deactivates the growing polymer chains. sigmaaldrich.com

Well-defined poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) can be prepared by ATRP under mild conditions, including at room temperature. sigmaaldrich.com Various ligands can be used in the copper-mediated ATRP of DMAEMA to optimize the polymerization. sigmaaldrich.com Amphiphilic block copolymers of DMAEMA with monomers like methyl methacrylate, methyl acrylate, or styrene (B11656) have been synthesized using ATRP, yielding polymers with very narrow molecular weight distributions. nih.gov

Activators Regenerated by Electron Transfer (ARGET) ATRP is a more environmentally friendly variation of ATRP that uses a reducing agent to regenerate the activator, allowing for lower catalyst concentrations. researchgate.net This technique has been successfully employed to synthesize block copolymers containing PDMAEMA. researchgate.net For instance, ARGET ATRP has been used to create tri- and di-block copolymers of PDMAEMA with a macroinitiator. researchgate.net In some cases, the DMAEMA monomer itself can act as an intrinsic reducing agent in ARGET ATRP, simplifying the reaction system. nih.gov

The synthesis of amphiphilic random, gradient, and block copolymers of DMAEMA and n-butyl methacrylate has been achieved in aqueous media via ATRP, demonstrating the versatility of this method for creating diverse polymer architectures. rsc.org

Design and Synthesis of Functional Polymeric Materials

The ability to precisely control the polymerization of DMAEMA and related monomers using techniques like RAFT and ATRP has enabled the design and synthesis of a wide range of functional polymeric materials with sophisticated architectures and responsive behaviors.

Hyperbranched polymers, characterized by their highly branched, three-dimensional structures, exhibit unique properties such as low viscosity and high solubility. mdpi.com Derivatives of this compound are instrumental in creating such architectures. For instance, multi-stimuli-responsive water-soluble hyperbranched polymers have been synthesized in a one-step RAFT self-condensing vinyl polymerization using DMAEMA and a chain transfer monomer derived from 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid. mdpi.com Additionally, hyperbranched multiarm copolymers have been created by grafting PDMAEMA from hydrophobic hyperbranched cores, resulting in materials with enhanced properties for applications like gene transfection. mdpi.com

Block copolymers, composed of two or more distinct polymer chains linked together, are another important class of materials synthesized from DMAEMA. These polymers can self-assemble into various nanostructures, making them suitable for a range of applications. Amphiphilic AB and ABA block copolymers of PDMAEMA with monomers like methyl methacrylate, methyl acrylate, and styrene have been synthesized via ATRP. nih.gov Similarly, RAFT polymerization has been used to create diblock copolymers of pDMAEMA and pHEMA. researchgate.net The synthesis of these block copolymers allows for the combination of different polymer properties within a single macromolecule, leading to materials with tunable characteristics. researchgate.netnih.gov

Synthesis of Hyperbranched and Block Copolymers
Polymer ArchitectureMonomer(s)Polymerization TechniqueKey Features
Hyperbranched PolymerDMAEMA, spirooxazine acryloyl monomer, MACDTRAFT-SCVPMulti-stimuli-responsive (UV-vis, pH, temperature). mdpi.com
Hyperbranched Multiarm CopolymerDMAEMA grafted from PEHO coreNot specifiedEnhanced gene transfection efficiency. mdpi.com
AB and ABA Block CopolymersDMAEMA, methyl methacrylate, methyl acrylate, styreneATRPAmphiphilic, narrow molecular weight distribution. nih.gov
Diblock CopolymerDMAEMA, 2-hydroxyethyl methacrylate (HEMA)RAFTPotential for non-viral gene delivery. researchgate.net

Polymers derived from DMAEMA are well-known for their "smart" or stimuli-responsive behavior. researchgate.net The tertiary amine groups in the DMAEMA units can be protonated or deprotonated in response to changes in pH, leading to alterations in the polymer's solubility, conformation, and aggregation behavior. nih.govnih.gov This pH-responsiveness makes these polymers highly attractive for applications in drug delivery and biotechnology. researchgate.net

For example, poly(2-(dimethylamino)ethyl methacrylate) is a pH-responsive polymer that undergoes structural and property changes with variations in solution pH. nih.gov Copolymers containing DMAEMA can be designed to exhibit sharp pH transitions, making them suitable for targeted drug release in specific pH environments, such as tumor tissues. researchgate.net

In addition to pH, polymers based on DMAEMA can also be designed to respond to other stimuli, such as temperature. nih.gov This dual-responsiveness allows for the creation of multi-stimuli-responsive materials. nih.govnih.gov For instance, random copolymers of DMAEMA and oligo(ethylene glycol)methacrylate have been synthesized via RAFT polymerization, exhibiting responsiveness to pH, temperature, and salt concentration. acs.org The combination of multiple responsive behaviors in a single polymer system enhances their functionality and opens up possibilities for more sophisticated applications. nih.govbohrium.com

Examples of Stimuli-Responsive Polymers
Polymer SystemStimuliObserved ResponsePolymerization Method
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)pHChanges in solubility and conformation. nih.govATRP, RAFT
P(DMAEMA-co-OEGMA) Random CopolymerspH, Temperature, SaltIntramolecular self-folding and intermolecular self-assembly. acs.orgRAFT
PNIPAM-b-PDMAEMA Block CopolymerspH, TemperaturePhase transition temperature (Tc) affected by pH. mdpi.comRAFT
PDMAEMA Spherical BrushesPhoto, Temperature, pH, IonsControllable cross-linking density and changes in hydrodynamic radius. bohrium.comSurface-initiated ATRP

Application of this compound Derivatives in Material Science Research

Derivatives of this compound, primarily through the polymerization of DMAEMA, have led to a diverse range of materials with significant applications in material science research. These applications stem from the unique properties of the resulting polymers, such as their stimuli-responsiveness, biocompatibility, and ability to form complex structures.

One of the most promising areas of application is in the biomedical field. mdpi.comresearchgate.netresearchgate.netresearchgate.net The pH-responsive nature of PDMAEMA-based polymers makes them excellent candidates for drug and gene delivery systems. researchgate.net These polymers can be designed to encapsulate therapeutic agents and release them in response to the specific pH of target tissues, such as tumors, thereby improving efficacy and reducing side effects. researchgate.net For example, pH-responsive micelles and hydrogels have been developed for controlled drug release. nih.govresearchgate.net

In addition to drug delivery, these polymers are used in tissue engineering and as antimicrobial agents. researchgate.net Their ability to interact with biological molecules and surfaces, coupled with their stimuli-responsive properties, makes them suitable for creating smart biomaterials.

Furthermore, the ability of DMAEMA-based block copolymers to self-assemble into well-defined nanostructures has been exploited for various applications. These structures, including micelles and vesicles, can serve as nanoreactors, templates for the synthesis of other nanomaterials, or as stabilizers in emulsion polymerization. nih.gov The precise control over polymer architecture afforded by CRP techniques allows for the fine-tuning of the size, shape, and properties of these self-assembled structures.

The development of multi-stimuli-responsive polymers has further expanded their application scope. These materials can respond to a combination of signals, enabling the creation of more sophisticated and "intelligent" systems for use in sensors, actuators, and smart coatings. nih.govbohrium.com

Development of Chain Transfer Agents in Polymerization Processes

Chain transfer agents (CTAs) are crucial in controlling the molecular weight of polymers during polymerization. They work by interrupting the growth of a polymer chain and initiating a new one, which allows for the synthesis of polymers with specific, desired chain lengths and narrower molecular weight distributions. This control is fundamental to tailoring the physical and mechanical properties of the final polymer material for a wide range of applications, from specialty rubbers to advanced plastics.

A thorough review of scientific literature and chemical databases does not indicate that this compound has been developed or is utilized as a chain transfer agent in polymerization processes. While a variety of compounds, such as mercaptans and certain cobalt complexes, are well-established CTAs, the specific chemical structure of this compound does not align with the typical functional groups known to facilitate effective chain transfer in radical polymerization. Research in this area is focused on other classes of molecules for the development of new and more efficient CTAs.

Investigation as Additives in Vapor Phase Systems for Surface Interactions

The compound this compound has been investigated for its potential use as a solvent and additive in vapor phase systems, where it exhibits properties relevant to surface interactions. biosynth.com Research has indicated its ability to adsorb onto surfaces and subsequently desorb, a characteristic that is valuable for applications requiring temporary surface modification or the controlled delivery of substances to a surface. biosynth.com

This adsorption/desorption behavior makes it a candidate for use as an additive in processes such as waterproofing. biosynth.com In such applications, the compound could be deposited from the vapor phase to create a temporary protective layer on a substrate.

A key property that makes this compound suitable for these vapor phase applications is its thermal decomposition profile. Thermogravimetric analysis has shown that the compound decomposes in a specific temperature range, which is lower than that of many other solvents used in similar systems. biosynth.com This allows for its removal from a surface at relatively mild conditions, which is advantageous when working with thermally sensitive substrates.

Table 1: Thermal Properties of this compound for Vapor Phase Applications

PropertyValueReference
Decomposition Temperature220°C - 260°C biosynth.com

Theoretical and Computational Studies Pertaining to 2 Dimethylamino 2 Methylpropanoic Acid

Quantum Chemical Investigations of Molecular Structure, Conformation, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure, preferred geometries, and reactivity of molecules. For α,α-dialkylated α-amino acids, which include structures related to 2-(dimethylamino)-2-methylpropanoic acid, computational methods such as Density Functional Theory (DFT) and ab initio wave-function theories are employed to predict their properties with high accuracy. rsc.org

Studies on the closely related α-aminoisobutyric acid (AIB) provide a relevant model for understanding the structural and electronic characteristics imparted by the gem-dimethyl group at the α-carbon. nih.govdntb.gov.ua Using methods like the B3LYP hybrid version of DFT, researchers can perform geometry optimization and vibrational analysis of various forms of the molecule, including its neutral, cationic, and anionic states in both canonical and zwitterionic forms. nih.govdntb.gov.ua These calculations yield important molecular descriptors.

For instance, computational analyses of AIB and other branched-chain amino acids have been used to determine properties such as dipole moments, ionization energies, electron affinities, and redox potentials. nih.govdntb.gov.ua The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly significant, as their energies and spatial distributions are key indicators of a molecule's reactivity, acting as proxies for its electron-donating and electron-accepting capabilities, respectively. researchgate.net Accurate computations, integrating double hybrid functionals with wave-function methods, have successfully analyzed low-energy conformers of such amino acids, yielding spectroscopic parameters that closely match experimental data from gas-phase studies. rsc.org

Table 1: Calculated Molecular Properties for Related α-Amino Acids in Canonical Form
Amino AcidComputational MethodPropertyCalculated Value
α-Aminoisobutyric acid (AAIBA)B3LYP/DLPNO-CCSD(T)Absolute Reduction Potential> 1.43 V
GlycineB3LYP/DLPNO-CCSD(T)Absolute Reduction Potential1.21 V
α-AlanineB3LYP/DLPNO-CCSD(T)Absolute Reduction Potential> 1.43 V

This table presents selected calculated properties for α-aminoisobutyric acid (AAIBA), a structural analog of this compound, and other simple amino acids, derived from quantum chemical studies. nih.govdntb.gov.ua

Mechanistic Elucidation of Chemical Reactions at the Molecular Level

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy barriers. A fundamental reaction for amino acids is decarboxylation, and its mechanism has been extensively studied using DFT. acs.orgacs.orgresearchgate.net

Theoretical studies on amino acid decarboxylation, typically using the B3LYP functional with a 6-31G basis set, have revealed distinct pathways depending on the reaction conditions. acs.orgacs.org In the absence of a catalyst like water, the reaction proceeds through a high-energy transition state involving the heterolytic loss of CO2, with calculated energy barriers in the range of 288 to 307 kJ/mol. acs.orgacs.org

However, the presence of even a single water molecule can significantly alter the reaction pathway. Computational models show that water can catalyze the decarboxylation by acting as a proton shuttle. The water-catalyzed mechanism starts from the zwitterionic form of the amino acid, where a water molecule is hydrogen-bonded between the carboxylate and the ammonium (B1175870) group. acs.orgacs.org The transition state involves the "swinging" of this water molecule to facilitate proton transfer. This catalytic role dramatically lowers the activation energy.

Table 2: Calculated Energy Barriers for Amino Acid Decarboxylation
Reaction PathwayComputational MethodAverage Calculated Energy Barrier (kJ/mol)
Uncatalyzed (Gas Phase)B3LYP/6-31G299
Water-CatalyzedB3LYP/6-31G186

This table summarizes the average energy barriers for the decarboxylation of amino acids via uncatalyzed and water-catalyzed pathways, as determined by Density Functional Theory. acs.orgacs.org

These computational findings demonstrate that solvent dynamics and steric effects in the solvated transition state are critical factors influencing the relative rates of decarboxylation among different amino acids. acs.org Such mechanistic insights are crucial for understanding the stability and reactivity of this compound under various chemical environments.

Modeling of Atmospheric Degradation Pathways of Related Amines

Amines are released into the atmosphere from various sources, and understanding their degradation pathways is essential for assessing their environmental impact. Computational modeling plays a key role in predicting the atmospheric chemistry of these compounds. The primary degradation route for amines in the troposphere is initiated by reaction with the hydroxyl (OH) radical. nih.gov

For tertiary amines, and related structures like 2-amino-2-methyl-1-propanol (AMP), theoretical calculations are used to predict reaction rates and branching ratios for H-abstraction from different sites on the molecule. nih.gov High-level quantum chemistry methods, such as M06-2X/aug-cc-pVTZ, combined with master equation modeling, provide detailed pictures of the potential energy surfaces of these reactions. nih.gov

For AMP, a compound structurally similar to the title amino acid, theoretical calculations predict that the OH-initiated reaction proceeds predominantly via hydrogen abstraction from the carbon atoms adjacent to the nitrogen or oxygen atoms, with specific branching ratios:

-CH₂- group: >70%

-NH₂ group: 5–20%

-CH₃ groups: 5–10%

Computational Prediction of Polymerization Kinetics and Thermodynamics

Tertiary amines can function as catalysts or co-initiators in various polymerization reactions, particularly for acrylic monomers. Computational methods, especially DFT, are increasingly used to predict the kinetics and thermodynamics of these complex processes and to guide the rational design of polymer synthesis. nih.gov

DFT calculations can be used to determine the radical reactivity index (Fk⁰) of atoms within monomer and initiator molecules. This index helps in predicting the most likely sites for radical attack and can be used to optimize the ratios of reacting monomers for enhanced polymerization efficiency. nih.gov

In the context of free-radical polymerization of acrylates, computational studies have been used to model the structure-reactivity relationships. researchgate.net For example, DFT calculations can elucidate the effect of the monomer's pendant group size and polarity on the rate coefficients of propagation (kp) and termination (kt). researchgate.net Studies involving monomers like 2-dimethylaminoethyl acrylate show that chain transfer reactions can also play a significant role, which can be modeled computationally. researchgate.net

Furthermore, computational studies on polyurethane reprocessing have modeled the role of residual tertiary amine catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in catalyzing carbamate exchange at elevated temperatures. These models help to elucidate complex mechanistic regimes, revealing how the catalytic activity is influenced by factors like the concentration of other reactive groups in the system. acs.org

Analysis of Non-Linear Effects and Stereochemical Models in Asymmetric Catalysis

Amino acids and their derivatives are widely used as organocatalysts in asymmetric synthesis. A fascinating phenomenon observed in this field is the non-linear effect (NLE), where the enantiomeric excess (e.e.) of the product is not directly proportional to the e.e. of the chiral catalyst. acs.orgnih.gov Computational modeling is a critical tool for understanding the origins of these effects and for rationalizing the stereochemical outcomes of reactions.

Theoretical models have been developed to explain NLEs. The Kagan ML₂ model, for example, describes a system where a metal (M) or a substrate coordinates with two chiral ligand (L) molecules. wikipedia.orgpitt.edu This leads to the formation of homochiral (MLʀLʀ, MLₛLₛ) and heterochiral (MLʀLₛ) catalytic complexes. A positive NLE (product e.e. > catalyst e.e.) can arise if the heterochiral (meso) complex is less reactive or acts as a catalyst reservoir, while a negative NLE can occur if the heterochiral complex is more reactive than the homochiral ones. acs.orgnih.govpitt.edu

DFT calculations are extensively used to investigate the transition states of reactions catalyzed by amino acids like proline and its derivatives. nih.govnih.govresearchgate.net By analyzing the geometries and energies of the transition states leading to different stereoisomers, researchers can pinpoint the key interactions—such as hydrogen bonding, steric repulsion, and electrostatic stabilization—that determine stereoselectivity. nih.govresearchgate.netacs.org For instance, in proline-catalyzed aldol (B89426) reactions, computational studies have revealed how the puckering of the pyrrolidine ring and the orientation of the carboxylic acid group are crucial for creating a stereochemically defined transition state. nih.govresearchgate.net These computational stereochemical models provide a rational basis for the observed enantioselectivities and are invaluable for the design of new, more effective organocatalysts.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of 2-(Dimethylamino)-2-methylpropanoic acid, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show three distinct signals. The six protons of the two equivalent methyl groups attached to the quaternary carbon would appear as a sharp singlet. The six protons of the dimethylamino group would also produce a singlet at a different chemical shift. The acidic proton of the carboxylic acid group would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent. The integrated area under these peaks would correspond to a 6:6:1 ratio, confirming the proton count in each unique environment. docbrown.info

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, four distinct signals are anticipated: one for the carbonyl carbon of the carboxylic acid, one for the quaternary carbon, one for the two equivalent methyl carbons attached to the quaternary carbon, and one for the two equivalent methyl carbons of the dimethylamino group. docbrown.info The chemical shifts provide evidence for the different carbon environments within the molecule. docbrown.info

NucleusPredicted SignalPredicted Chemical Shift (δ, ppm)Description
¹HSinglet~1.2-1.5-C(CH₃)₂
¹HSinglet~2.2-2.5-N(CH₃)₂
¹HBroad Singlet~10-12-COOH
¹³CQuaternary~175-185-COOH
¹³CQuaternary~60-70-C(CH₃)₂
¹³CMethyl~40-50-N(CH₃)₂
¹³CMethyl~20-30-C(CH₃)₂

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A very broad absorption band is typically observed in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.infolibretexts.org A strong, sharp peak between 1725 and 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infolibretexts.org Additionally, C-H stretching vibrations from the methyl groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org The presence of the dimethylamino group would be indicated by a C-N stretching vibration, typically found in the 1250-1020 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch3300 - 2500 (Broad)
Carboxylic Acid (-COOH)C=O Stretch1725 - 1700 (Strong)
Methyl (-CH₃)C-H Stretch3000 - 2850
Dimethylamino (-N(CH₃)₂)C-N Stretch1250 - 1020

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce structural information from its fragmentation patterns. The molecular formula of the compound is C₆H₁₃NO₂, corresponding to a molecular weight of 131.17 g/mol . scbt.combiosynth.com In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 131.

The fragmentation pattern provides further structural confirmation. A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z = 86 (M-45). libretexts.org Another characteristic fragmentation pathway for amino compounds is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, with an m/z of 58, which is often a prominent peak in the spectrum of N,N-dimethylated compounds.

m/z ValueProposed Fragment IonDescription
131[C₆H₁₃NO₂]⁺Molecular Ion (M⁺)
86[C₅H₁₂N]⁺Loss of -COOH group (M-45)
58[C₃H₈N]⁺Alpha-cleavage, [CH₂=N(CH₃)₂]⁺

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically employed for this purpose. pensoft.netnih.gov This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector. By analyzing the chromatogram, the area of the peak corresponding to the compound can be compared to the total area of all peaks, providing a quantitative measure of purity. This technique is also sensitive enough to separate potential stereoisomers if a suitable chiral stationary phase is used. nih.gov

ParameterTypical Condition
TechniqueReverse-Phase HPLC
Stationary Phase (Column)C18 (Octadecyl-silica)
Mobile PhaseAcetonitrile / Water with 0.1% TFA
DetectionUV Spectroscopy (e.g., at 210 nm)
ApplicationPurity assessment, quantification, isomeric separation

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative before GC analysis. semanticscholar.org A common derivatization method is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS). unipi.it

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for reaction monitoring and product confirmation. rsc.org As the synthesis of this compound proceeds, small aliquots can be taken from the reaction mixture, derivatized, and injected into the GC-MS. The appearance and growth of the peak corresponding to the TMS-ester of the target compound can be monitored over time. The mass spectrum of this peak provides definitive confirmation of the product's identity. For example, the TMS derivative of the related 2-methylpropanoic acid shows a characteristic mass spectrum that can be used for identification. nist.gov

ParameterTypical Condition/Procedure
TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
Sample PreparationDerivatization (e.g., silylation to form a TMS-ester)
Stationary Phase (Column)Nonpolar capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane)
DetectionMass Spectrometry (Electron Ionization)
ApplicationReaction monitoring, product confirmation, analysis of volatile impurities

Advanced Characterization of Polymeric and Supramolecular Assemblies

The comprehensive understanding of polymeric and supramolecular assemblies derived from or containing this compound (DMAMPA) necessitates the use of advanced analytical techniques. These methodologies provide critical insights into the physicochemical properties and behavior of these materials in various environments, which is essential for their application in fields such as biomaterials and advanced functional polymers.

Dynamic Light Scattering (DLS) for Particle Size and Binding Studies

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for determining the size distribution of nanoparticles, polymers, and micelles in solution. azom.comresearchgate.net The method is predicated on the principles of Brownian motion, where the fluctuation of scattered light intensity from particles is correlated to their diffusion coefficient, and subsequently, their hydrodynamic radius is determined via the Stokes-Einstein equation. azom.com

In the context of zwitterionic polymers, which are structurally analogous to polymers that could be synthesized from this compound, DLS is invaluable for assessing their solution behavior. For instance, studies on zwitterionic amino-acid-derived polyacrylamides demonstrate the utility of DLS in conjunction with ζ-potential measurements to characterize the hydrodynamic size and surface charge as a function of pH. uni-bayreuth.de

A representative study on a lysine-based zwitterionic polyacrylamide, P(Lys-OH-AAm), illustrates how environmental pH influences the polymer's solution characteristics. uni-bayreuth.de The isoelectric point (pI) of this polymer was identified at pH 4.3. uni-bayreuth.de Below the pI, the polymer exhibits a positive ζ-potential due to the protonation of the carboxylate group, and above the pI, it carries a negative ζ-potential. uni-bayreuth.de These changes in surface charge directly impact the hydrodynamic diameter of the polymeric assemblies, as repulsive or attractive electrostatic interactions influence the degree of aggregation or chain conformation.

Table 1: Influence of pH on the Hydrodynamic Diameter and ζ-Potential of a Zwitterionic Amino-Acid-Derived Polyacrylamide, P(Lys-OH-AAm), in Solution.
pHHydrodynamic Diameter (d.nm)ζ-Potential (mV)
3.0Aggregated+21
4.3 (pI)Aggregated0
9.010.2-27

Data adapted from a study on zwitterionic amino-acid-derived polyacrylamides, which serve as an analogue for potential DMAMPA-containing polymers. uni-bayreuth.de

The aggregation observed at and near the isoelectric point is a common phenomenon for zwitterionic polymers, where the net neutral charge minimizes electrostatic repulsion between polymer chains, leading to intermolecular association. uni-bayreuth.de DLS is a critical tool for identifying these pH-responsive behaviors, which are central to the design of "smart" materials that respond to environmental stimuli.

Electrochemical Characterization (e.g., Cyclic Voltammetry) of Related Functional Gels and Polymers

In a study investigating Cel-g-PDMAEMA hydrogels for supercapacitor applications, CV and EIS were employed to evaluate their electrochemical performance. mdpi.comnih.gov Cyclic voltammetry measurements can reveal information about the capacitive behavior and redox processes occurring at the electrode-electrolyte interface. For the Cel-g-PDMAEMA hydrogels, nearly rectangular CV curves were observed, which is indicative of good capacitive behavior. mdpi.comnih.gov

Electrochemical Impedance Spectroscopy provides detailed information about the resistance and capacitance of the electrochemical system. The Nyquist plots from EIS analysis of the Cel-g-PDMAEMA hydrogels, tested as electrolytes in a supercapacitor setup, showed a small semicircle at high frequencies, corresponding to the charge transfer resistance, and a nearly vertical line at low frequencies, characteristic of capacitive behavior. mdpi.comnih.gov The equivalent series resistance (ESR), which is a critical parameter for supercapacitor performance, can be determined from these plots.

Table 2: Electrochemical Properties of Cellulose-g-PDMAEMA Hydrogels with Varying Monomer Ratios, Characterized for Supercapacitor Application.
Sample (Cellulose:DMAEMA ratio)Specific Capacitance (F g-1) at 5 mV s-1Equivalent Series Resistance (ESR) (Ω)
1:198.41.5
1:3110.21.2
1:5125.61.0

Data derived from a study on hydrogels of cellulose (B213188) grafted with poly(2-(dimethylamino)ethyl methacrylate), a structural analogue to potential DMAMPA-based polymers. mdpi.com

The results indicated that an increase in the proportion of the electroactive polymer, PDMAEMA, led to an increase in specific capacitance and a decrease in the equivalent series resistance. mdpi.comnih.gov This suggests that the dimethylamino groups contribute favorably to the electrochemical properties of the hydrogel, a characteristic that would be anticipated for polymers incorporating this compound. These findings underscore the potential of DMAMPA as a monomer for creating electroactive polymers and hydrogels for energy storage applications.

Q & A

Q. What are the optimal synthetic routes for 2-(Dimethylamino)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves alkylation or substitution reactions. For example, Friedel-Crafts alkylation can introduce methyl groups to the propanoic acid backbone, while nucleophilic substitution (e.g., using dimethylamine) adds the dimethylamino group. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect yield . Purification via recrystallization or column chromatography is recommended to achieve >95% purity. Comparative studies on substituent positioning (e.g., para vs. meta) in analogous compounds show yield variations up to 30% due to steric effects .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy : ¹H NMR (δ 1.2–1.5 ppm for methyl groups; δ 2.8–3.2 ppm for dimethylamino protons) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (N-CH₃ symmetric stretch) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 160.1 (calculated using PubChem data for analogous compounds) .
    Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • pH stability : Incubate in buffers (pH 2–12) at 25°C for 24–72 hours, monitor degradation via HPLC. Acidic conditions (pH < 4) may hydrolyze the dimethylamino group, while basic conditions (pH > 10) can degrade the ester backbone .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C for similar propanoic acid derivatives) .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Methodological Answer: The dimethylamino group enhances hydrophobicity and electron-donating effects, improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Use molecular docking (AutoDock Vina) and SPR assays to quantify affinity (Kd values). For example, analogs with para-substituted dimethylamino groups show 5–10× higher binding affinity than meta-substituted isomers . Competitive inhibition assays (IC₅₀) can validate target specificity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer: Discrepancies often arise from:
  • Isomeric purity : Use chiral HPLC to separate enantiomers, as (R)- and (S)-forms may exhibit divergent activities (e.g., 100-fold differences in IC₅₀) .
  • Assay variability : Standardize protocols (e.g., cell viability assays using MTT vs. resazurin) and report EC₅₀/IC₅₀ with 95% confidence intervals .
    Meta-analyses of published data using tools like RevMan can identify outliers and systemic biases .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer: Apply QSAR models to predict logP (target ~1.5–2.5 for optimal bioavailability) and pKa (target ~7.4 for membrane permeability). MD simulations (AMBER/CHARMM) assess solvation free energy and blood-brain barrier penetration. For instance, fluorination at the methyl group (analogous to ) reduces metabolic clearance by 40% in murine models .

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